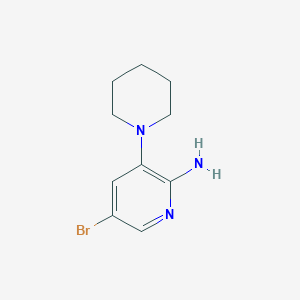

5-Bromo-3-(piperidin-1-yl)pyridin-2-amine

Description

5-Bromo-3-(piperidin-1-yl)pyridin-2-amine is a pyridine derivative characterized by a bromine atom at position 5, a piperidine group at position 3, and an amine at position 2. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of heterocyclic scaffolds like 7-azaindoles, which exhibit antimicrobial activity . Its synthesis typically involves copper-catalyzed coupling reactions; for example, using copper sulfate and excess piperidine with 3,5-dibromopyridine to achieve a 40% yield . The piperidine moiety contributes to the molecule’s basicity and lipophilicity, influencing its pharmacokinetic properties.

Properties

IUPAC Name |

5-bromo-3-piperidin-1-ylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3/c11-8-6-9(10(12)13-7-8)14-4-2-1-3-5-14/h6-7H,1-5H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKOGRQJSVDDAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(N=CC(=C2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401266170 | |

| Record name | 2-Pyridinamine, 5-bromo-3-(1-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335058-51-9 | |

| Record name | 2-Pyridinamine, 5-bromo-3-(1-piperidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1335058-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinamine, 5-bromo-3-(1-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine typically involves the bromination of 3-(piperidin-1-yl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to enhance the reaction rate.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can optimize the production process, reducing the risk of side reactions and improving safety.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation reactions, potentially forming N-oxides, and reduction reactions, which may involve the reduction of the pyridine ring or the piperidinyl group.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products:

Nucleophilic Substitution: Formation of substituted pyridines.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of reduced pyridine derivatives.

Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

Pharmacological Research

5-Bromo-3-(piperidin-1-yl)pyridin-2-amine is being investigated for its potential as a pharmacophore in drug discovery, particularly targeting neurological disorders and cancer. Its primary biological target is the serine/threonine-protein kinase B-Raf, which plays a crucial role in the MAPK/ERK signaling pathway. This interaction can lead to significant changes in cell growth and proliferation, making it a candidate for anticancer therapies.

Biological Probes

The compound serves as a probe in biological studies to understand the interactions of pyridine derivatives with various biological targets. Its ability to inhibit specific cytochrome P450 enzymes (notably CYP1A2) while sparing others (CYP2C19, CYP2C9, CYP2D6, CYP3A4) is critical for assessing its pharmacokinetic properties and potential drug-drug interactions.

Material Science

In material science, this compound is utilized in developing advanced materials, including polymers and nanomaterials, due to its unique structural properties. The compound's ability to act as a ligand in coordination chemistry also opens avenues for creating coordination complexes with transition metals .

Case Study 1: Cancer Cell Line Studies

In vitro studies have shown that this compound exhibits moderate efficacy against various cancer cell lines, with an IC50 value of approximately 92.4 µM across eleven different cancer types. This suggests its potential as an anticancer agent.

Case Study 2: Structural Modifications

Research into structural modifications has indicated that introducing different functional groups can enhance biological activity. For example, derivatives with additional bromine substitutions or alterations in the piperidine structure have demonstrated improved cytotoxicity against tumor cells .

Mechanism of Action

The mechanism of action of 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperidinyl group can enhance the compound’s binding affinity and selectivity towards these targets, while the bromine atom can participate in halogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

Alkyne-Linked Piperidine Derivatives

- 5-Bromo-3-[3-(piperidin-1-yl)prop-1-yn-1-yl]pyridin-2-amine (14c): Features a propargyl-piperidine chain instead of a direct piperidine attachment. This modification introduces rigidity and alters electronic properties, as evidenced by a distinct alkyne IR stretch at 2259 cm⁻¹ . Synthesized via Sonogashira coupling (83% yield) using Pd(PPh₃)₄ and CuI .

- 5-Bromo-3-(3-morpholinoprop-1-yn-1-yl)pyridin-2-amine (14b): Replaces piperidine with morpholine in the alkyne side chain. Reported yield: 86% .

Aromatic and Heteroaromatic Substituents

- 5-Bromo-3-[(2-chloro-6-fluorophenyl)ethynyl]pyridin-2-amine (27) : Contains an aryl alkyne group with halogen substituents. The electron-withdrawing chloro and fluoro groups reduce electron density at the pyridine core, affecting reactivity in cyclization reactions .

- 5-Bromo-3-(trifluoromethyl)pyridin-2-amine : Substitutes piperidine with a trifluoromethyl group, significantly increasing electronegativity and metabolic stability. This compound is listed in catalogs with CAS RN 79456-34-1 .

Halogen and Alkoxy Variants

Key Observations :

- Palladium-based catalysts (e.g., Pd(PPh₃)₄) are preferred for alkyne couplings, while copper systems dominate direct aminations.

- Yields vary with steric and electronic demands of substituents.

Physicochemical and Spectroscopic Properties

Biological Activity

5-Bromo-3-(piperidin-1-yl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C_{11}H_{13}BrN_{4} and a molecular weight of 256.14 g/mol. The compound features a bromine atom at the 5-position of the pyridine ring and a piperidine moiety at the 3-position, which influences its biological interactions and pharmacological properties.

The primary biological target of this compound is the serine/threonine-protein kinase B-raf . This kinase is a crucial component of the MAPK/ERK signaling pathway, which regulates various cellular processes, including growth and proliferation.

Interaction with B-Raf Kinase

The interaction with B-Raf can lead to significant downstream effects on cell signaling pathways. Specifically, it has been shown to alter the MAPK/ERK pathway, which is often dysregulated in various cancers. This modulation can potentially inhibit tumor growth and promote apoptosis in cancer cells .

Biological Activity and Research Findings

Research has demonstrated that this compound exhibits various biological activities:

-

Anticancer Activity :

- In vitro studies indicate that this compound can inhibit specific cancer cell lines by affecting the MAPK/ERK pathway. For instance, it has shown cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells .

- A structure–activity relationship study revealed that modifications to the piperidine group could enhance anticancer efficacy, indicating that structural variations significantly impact biological outcomes .

- Cytochrome P450 Inhibition :

Case Studies

Several studies have highlighted the potential of this compound in therapeutic applications:

Case Study 1: Cancer Cell Line Studies

In a study examining the effects on various cancer cell lines, this compound demonstrated an IC50 value of approximately 92.4 µM against a panel of eleven different cancer types, suggesting moderate efficacy as an anticancer agent .

Case Study 2: Structural Modifications

Research into structural modifications of similar compounds has indicated that introducing different functional groups can enhance biological activity. For instance, derivatives with additional bromine substitutions or alterations in the piperidine structure showed improved cytotoxicity against tumor cells .

Comparative Analysis

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-N-(piperidin-1-yl)pyridin-2-amine | Bromine at 5-position | Targets B-Raf kinase |

| 3-(Piperidin-1-yl)pyridine | No bromine substitution | Different reactivity |

| 5-Bromo-N-(morpholin-4-yl)pyridin-2-amines | Morpholine instead of piperidine | Varying solubility properties |

This table illustrates how structural variations influence biological activity and highlights the importance of specific functional groups in drug design.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine, and how can purity be optimized?

- Methodology :

- Nucleophilic Aromatic Substitution (NAS) : React 5-bromo-2-aminopyridine derivatives with piperidine under reflux in polar aprotic solvents (e.g., DMF or DMSO) with a base like K₂CO₃. The bromine at the 3-position is displaced by the piperidine group .

- Protection-Deprotection Strategies : Use tert-butoxycarbonyl (Boc) or acetyl groups to protect the amine during synthesis, followed by acidic or basic deprotection to avoid side reactions .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures yields >95% purity. HPLC with C18 columns and acetonitrile/water gradients confirms purity .

Q. How is this compound characterized structurally and spectroscopically?

- Methodology :

- X-ray Crystallography : Resolve single-crystal structures to confirm substituent positions and hydrogen-bonding patterns (e.g., Acta Crystallographica reports for analogous bromopyridines) .

- NMR Spectroscopy :

- ¹H NMR : The piperidinyl protons appear as a multiplet (δ 1.4–1.7 ppm for CH₂, δ 2.5–3.0 ppm for NCH₂). The aromatic protons show coupling patterns consistent with para-substitution (e.g., doublet for H-4 at δ 8.1 ppm) .

- ¹³C NMR : The brominated carbon resonates at δ 110–120 ppm, while the piperidinyl carbons appear at δ 23–50 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ (e.g., m/z calc. 256.04 for C₁₀H₁₃BrN₃) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for NAS. For example, B3LYP/6-31G(d) predicts regioselectivity and guides solvent/base selection .

- Reaction Path Search : Algorithms like the artificial force-induced reaction (AFIR) method identify low-energy pathways, reducing trial-and-error experimentation .

- Machine Learning : Train models on existing pyridine reaction databases (e.g., halogen displacement reactions) to predict optimal conditions (temperature, solvent) .

Q. What mechanistic insights explain the reactivity of the bromo substituent in cross-coupling reactions?

- Methodology :

- Comparative Reactivity Studies : Benchmark against 5-chloro or 5-iodo analogs (e.g., Suzuki-Miyaura coupling with aryl boronic acids). Bromine’s moderate electronegativity balances oxidative addition kinetics and stability .

- Electrochemical Analysis : Cyclic voltammetry reveals bromine’s redox activity (e.g., E₁/₂ = −1.2 V vs. Ag/AgCl in DMF), influencing catalytic turnover in Pd-mediated reactions .

- Kinetic Isotope Effects (KIE) : Deuterium labeling at the 2-amine position measures steric/electronic effects on coupling rates .

Q. How does the piperidinyl group influence the compound’s supramolecular interactions in crystal packing?

- Methodology :

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., N–H···N hydrogen bonds, C–H···π contacts) in single crystals. Piperidinyl CH₂ groups contribute to van der Waals stabilization .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) and correlate with packing efficiency .

Contradictions and Resolutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.